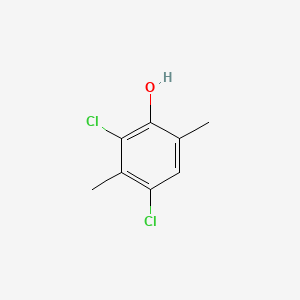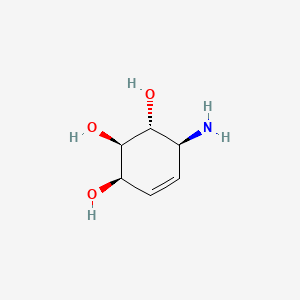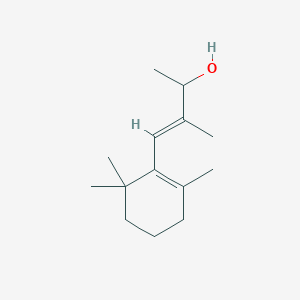
1,3-Propanediamine, N-(2-chloroethyl)-N'-(7-(trifluoromethyl)-4-quinolinyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Propanediamine, N-(2-chloroethyl)-N’-(7-(trifluoromethyl)-4-quinolinyl)-, dihydrochloride is a synthetic organic compound It is characterized by the presence of a quinoline ring substituted with a trifluoromethyl group, a chloroethyl group, and a propanediamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N-(2-chloroethyl)-N’-(7-(trifluoromethyl)-4-quinolinyl)-, dihydrochloride typically involves multiple steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Attachment of the Chloroethyl Group: The chloroethyl group can be attached through an alkylation reaction using 2-chloroethylamine.
Formation of the Propanediamine Moiety: The propanediamine moiety can be introduced through a reductive amination reaction using 1,3-diaminopropane and an appropriate reducing agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
1,3-Propanediamine, N-(2-chloroethyl)-N’-(7-(trifluoromethyl)-4-quinolinyl)-, dihydrochloride can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced forms of the quinoline ring or the chloroethyl group.
Substitution: Substituted derivatives at the chloroethyl group.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,3-Propanediamine, N-(2-chloroethyl)-N’-(7-(trifluoromethyl)-4-quinolinyl)-, dihydrochloride would depend on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. If it has anticancer properties, it may interfere with cellular signaling pathways or DNA replication.
類似化合物との比較
Similar Compounds
1,3-Propanediamine, N-(2-chloroethyl)-N’-(4-quinolinyl)-, dihydrochloride: Lacks the trifluoromethyl group.
1,3-Propanediamine, N-(2-chloroethyl)-N’-(7-(methyl)-4-quinolinyl)-, dihydrochloride: Contains a methyl group instead of a trifluoromethyl group.
特性
CAS番号 |
38914-93-1 |
|---|---|
分子式 |
C15H19Cl3F3N3 |
分子量 |
404.7 g/mol |
IUPAC名 |
N-(2-chloroethyl)-N'-[7-(trifluoromethyl)quinolin-4-yl]propane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C15H17ClF3N3.2ClH/c16-5-9-20-6-1-7-21-13-4-8-22-14-10-11(15(17,18)19)2-3-12(13)14;;/h2-4,8,10,20H,1,5-7,9H2,(H,21,22);2*1H |
InChIキー |
BMONXVDJPAQDBC-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN=C2C=C1C(F)(F)F)NCCCNCCCl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-[2-(Dimethylamino)ethyl]cyclopentyl]ethanol](/img/structure/B13818333.png)
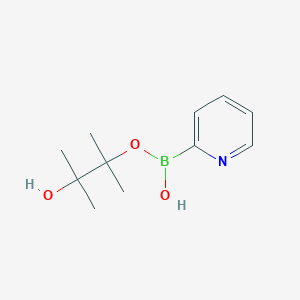
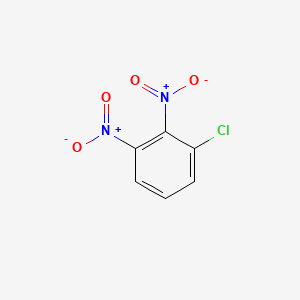
![1,4-Dihydro-4-[3-[[[[3-[4-(3-methoxyphenyl)-1-piperidinyl]propyl]amino]carbonyl]amino]phenyl]-2,6-dimethyl-3,5-dimethyl ester-3,5-pyridinedicarboxylic acid](/img/structure/B13818346.png)
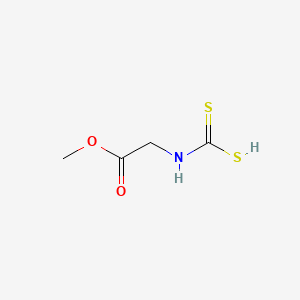

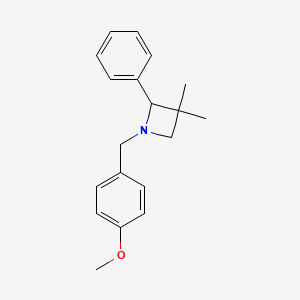
![Acetamide,N-[[4-(aminomethyl)-piperidin-4-YL]methyl]-](/img/structure/B13818367.png)

